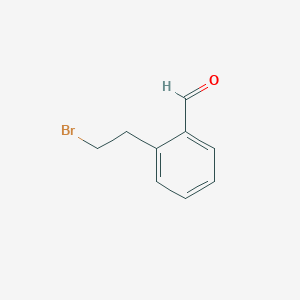

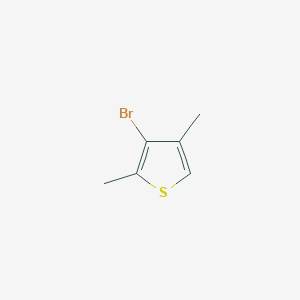

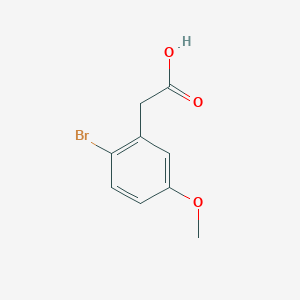

![molecular formula C7H4Cl2N2O2S B1278626 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 112566-18-4](/img/structure/B1278626.png)

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

概要

説明

The compound "2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride" is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the preparation of tetrahydropyridine using an ionic liquid catalyst under solvent-free conditions , and the synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride . Additionally, the synthesis of 3-sulfenylimidazo[1,2-a]pyridines from 2-aminopyridines, ketones, and sulfonyl hydrazides mediated by molecular iodine demonstrates the versatility of multi-component reactions in constructing complex heterocycles . These methods could potentially be adapted for the synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques. For instance, the characterization of new ionic liquids and their application as catalysts has been achieved through IR, NMR, UV, and mass spectra . Similarly, the unexpected synthesis of a molecular salt from a reaction involving a pyridine derivative was characterized using FT-IR, NMR, UV-vis spectroscopy, and confirmed by X-ray crystallography . These techniques could be employed to elucidate the structure of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride.

Chemical Reactions Analysis

The reactivity of pyridine sulfonyl chlorides has been explored, with the formation of various derivatives such as hydrazides, semicarbazides, hydrazones, azides, and pyrazoles . These reactions demonstrate the potential for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride to undergo similar transformations, which could be useful in the synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed, with a focus on green chemistry metrics such as atom economy, reaction mass efficiency, and E-factor . These assessments are crucial for the development of sustainable synthetic methods. The synthesis of chloroimidazo[4,5-c]pyridines and related derivatives also provides insights into the reactivity and potential applications of chlorinated heterocycles .

科学的研究の応用

Synthesis and Derivative Formation

- 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is used as an intermediate in the synthesis of sulfonylurea herbicides, like Imazosulfuron and its derivatives. This process involves chlorosulfonation, ammonolysis, and further reactions leading to the final products, and the structures of these products are confirmed by various analytical methods (Shi Gui-zhe, 2015).

Environmental Degradation Studies

- The degradation of imazosulfuron, which contains 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, in soil has been investigated. This study provided insights into its environmental fate under different conditions, revealing significant degradation pathways and half-lives in soil (P. Morrica et al., 2001).

Catalyst in Organic Synthesis

- 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride has been applied in organic synthesis, particularly in the synthesis of various heterocyclic compounds. A sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of this reagent in medicinal chemistry (Joseph W. Tucker et al., 2015).

Material Science Applications

- In material science, a new diamine containing pyridine and trifluoromethylphenyl groups, which includes 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride in its structure, has been synthesized. This compound was used for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibited desirable properties like high thermal stability and low dielectric constants, indicating potential applications in various industrial sectors (Xiao-Ling Liu et al., 2013).

Photoluminescent Properties

- Research has been conducted on novel positional isomers, which include 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, to study their phosphorescent properties. These compounds showed different phosphorescent colors and quantum yields, and their phosphorescent color switching could be reversibly controlled in response to acid-base vapor stimuli. This suggests potential applications in the development of dynamic functional materials for various technological applications (Bin Li & Guo-Ping Yong, 2019).

特性

IUPAC Name |

2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFNUROCOVAKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446155 | |

| Record name | 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

CAS RN |

112566-18-4 | |

| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112566-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)